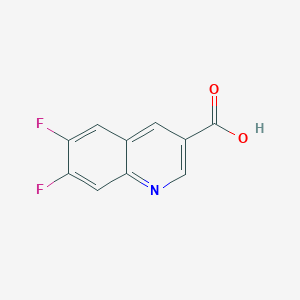

6,7-Difluoroquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5F2NO2 |

|---|---|

Molecular Weight |

209.15 g/mol |

IUPAC Name |

6,7-difluoroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15) |

InChI Key |

KEOVNIHGVVBBNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1C(=O)O)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Difluoroquinoline 3 Carboxylic Acid and Its Derivatives

De Novo Synthesis of the 6,7-Difluoroquinoline Core

The de novo synthesis, or the construction of the heterocyclic quinoline (B57606) system from acyclic precursors, is a foundational step. This process relies on carefully designed cyclization reactions using specifically substituted starting materials.

Cyclization Reactions in the Formation of the Quinolone Framework

The formation of the bicyclic quinolone framework is most commonly achieved through thermal cyclization. A prevalent strategy involves the reaction of a substituted aniline with a three-carbon component, such as diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization. For instance, the synthesis of ethyl-6-fluoro-7-chloro-1,4-dihydro-4-quinoline-3-carboxylic acid, a close analog, utilizes a conventional method that serves as a template for related difluoro-compounds researchgate.net.

Another established method is the Gould-Jacobs reaction. This process begins with the reaction of a fluorinated aniline with a malonic acid derivative, like EMME, to form an anilinomethylenemalonate intermediate. This intermediate is then subjected to thermal cyclization, typically by heating in a high-boiling point solvent such as diphenyl ether, to construct the quinolone ring system. This ring-closing reaction is a critical step in forming the core structure of many quinolone-class agents nih.gov. Modifications of classical cyclization methods, such as the Pomeranz–Fritsch–Bobbitt cyclization, are also employed in the synthesis of related heterocyclic cores like tetrahydroisoquinolines and can be adapted for quinoline synthesis mdpi.comnih.gov.

Precursor Chemistry for Difluoroquinoline Systems

The selection of appropriate precursors is critical to the successful synthesis of the 6,7-difluoroquinoline core. The fluorine atoms at the 6 and 7 positions are typically incorporated into the starting materials rather than being added in later steps.

The primary precursor for the "A" ring (the benzene (B151609) portion) of the quinoline is a difluorinated aniline. For 6,7-difluoroquinoline synthesis, 3,4-difluoroaniline is the key starting material. The "B" ring (the pyridine portion) is constructed from a three-carbon synthon, which also provides the eventual C-3 carboxylic acid functionality, usually in a protected ester form.

Common C-3 synthons include:

Diethyl ethoxymethylenemalonate (EMME)

Ethyl acrylate

Diethyl malonate

The reaction between the difluoroaniline and these synthons creates the necessary acyclic intermediate for the subsequent cyclization step. For example, the reaction of 3,4-difluoroaniline with EMME creates an enamine intermediate which is then cyclized to form the ethyl ester of 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid.

| Aniline Precursor | C-3 Synthon | Intermediate Type | Cyclization Method |

|---|---|---|---|

| 3,4-Difluoroaniline | Diethyl ethoxymethylenemalonate (EMME) | Anilinomethylenemalonate | Thermal Cyclization (Gould-Jacobs) |

| 3,4-Difluoroaniline | Ethyl 3-(dimethylamino)acrylate | Enamine | Thermal Cyclization |

| 3,4-Difluoroaniline | Ethyl cyanoacetate | Enamine | Camps Cyclization |

Functionalization and Derivatization Strategies of the 6,7-Difluoroquinoline-3-carboxylic Acid System

Once the core difluoroquinoline ring is assembled, the focus shifts to installing and modifying functional groups. The introduction of the carboxylic acid at the C-3 position is a crucial step for the biological activity of many quinolone compounds.

Introduction of Carboxylic Acid Functionality at C-3

The carboxylic acid group is rarely introduced directly. Instead, it is typically carried through the synthesis in a protected form, most commonly as an ethyl ester. The final step of the synthesis is the deprotection of this ester to reveal the carboxylic acid.

The conversion of a C-3 ester to the corresponding carboxylic acid is most frequently accomplished via hydrolysis. This reaction can be catalyzed by either acid or base, though alkaline hydrolysis (saponification) is often preferred.

Alkaline hydrolysis involves heating the ester under reflux with a dilute alkali solution, such as aqueous sodium hydroxide or potassium hydroxide chemguide.co.ukresearchgate.netlibretexts.org. This method is advantageous because the reaction is essentially irreversible, as the carboxylate salt is formed. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl, H₂SO₄) protonates the carboxylate salt to yield the final carboxylic acid product chemguide.co.ukresearchgate.netlibretexts.org. Common solvent systems for this procedure include mixtures of an alcohol (like methanol (B129727) or ethanol) with water to ensure solubility of the ester substrate researchgate.net. Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture is also a widely used and effective reagent for this transformation researchgate.net.

Acid-catalyzed hydrolysis is an alternative, where the ester is heated with an excess of dilute mineral acid chemguide.co.uklibretexts.org. However, this reaction is reversible, and an excess of water is required to drive the equilibrium towards the carboxylic acid product chemguide.co.uklibretexts.orgmnstate.edu.

| Reagent | Solvent | Conditions | Advantages |

|---|---|---|---|

| NaOH or KOH | Ethanol/Water | Reflux | Irreversible reaction, easy product separation chemguide.co.uk |

| LiOH | THF/Water | Stirring, often at room temp | Mild conditions, high yield researchgate.net |

| HCl or H₂SO₄ | Water | Reflux | Direct formation of carboxylic acid |

While less common than the ester hydrolysis route for this specific class of compounds, carbonylation reactions represent a powerful tool for the direct introduction of carbonyl groups. Transition-metal-catalyzed carbonylation can, in principle, be used to functionalize a C-H bond at the C-3 position of the quinoline ring. Palladium-based catalysts are particularly effective for such transformations mdpi.com.

These reactions typically involve the use of carbon monoxide (CO) gas as the C-1 source. The process would involve the activation of the C3-H bond of the 6,7-difluoroquinoline core by a metal catalyst, followed by the insertion of CO and subsequent reaction to form a carboxylic acid derivative. While highly efficient for certain substrates, the application of direct C-H carbonylation to synthesize this compound is not the standard industrial approach, which favors the more established cyclization-then-hydrolysis pathway.

Regioselective Fluorination at Positions 6 and 7

Achieving regioselective fluorination, particularly at the C-6 and C-7 positions of the quinoline core, is a complex task. The electron-deficient nature of the quinoline ring, caused by the sp2-hybridized nitrogen atom, makes it resistant to classical electrophilic aromatic substitution (SEAr) reactions. nih.gov Direct fluorination methods often result in mixtures of products substituted at various positions, such as the 5-, 6-, and 8-positions. researchgate.net

Modern approaches are being explored to overcome these challenges. One such method involves an electron-transfer-enabled process that can achieve C-H fluorination. acs.org While direct C4-selective fluorination has been a significant challenge, new methods are emerging to cleave the strong C-H bond without forming high-energy intermediates. nih.gov For the synthesis of 6,7-difluoro substituted quinolines, multi-step synthetic sequences are typically employed, often starting with pre-functionalized aniline derivatives that already contain the desired fluorine atoms, which are then cyclized to form the quinoline ring system.

Nucleophilic Aromatic Substitution at C-7 and C-6 Positions

The fluorine atoms at the C-6 and C-7 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is pivotal for the synthesis of a vast array of derivatives. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. The C-7 position is generally more reactive towards nucleophilic attack than the C-6 position.

The most prominent application of nucleophilic aromatic substitution on this compound is its reaction with nitrogen-containing heterocycles, especially piperazine (B1678402) and its derivatives. This reaction is a key step in the industrial synthesis of many potent antibacterial agents, such as Ciprofloxacin and Norfloxacin. google.com

The reaction typically involves heating the quinoline core with an excess of the piperazine derivative in a polar aprotic solvent like dimethyl sulfoxide (DMSO). google.com The nucleophilic nitrogen of the piperazine ring attacks the electron-deficient C-7 position, displacing the fluoride (B91410) ion. This substitution is crucial for the antibacterial activity of the resulting fluoroquinolone. A wide range of substituted piperazines can be used, allowing for the synthesis of extensive libraries of compounds for structure-activity relationship studies. nih.govnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution with Piperazines

| Quinoline Precursor | Nucleophile | Product | Solvent | Temperature | Yield | Reference |

| 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Piperazine | Ciprofloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acid) | DMSO | 140°C | 73% | google.com |

| 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Piperazine | Norfloxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acid) | DMSO | - | 68% | google.com |

| 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Substituted Piperazine | 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | - | - | - | researchgate.net |

Thermochemical conditions are standard for driving the SNAr reactions at the C-7 position. As seen in the synthesis of ciprofloxacin, the reaction mixture is heated for extended periods (1.5 to 2 hours) at elevated temperatures (140°C) to ensure the completion of the substitution. google.com The energy input is necessary to overcome the activation barrier for the formation of the Meisenheimer intermediate and subsequent fluoride elimination.

While photochemical approaches for C-H fluorination are being investigated, specific photochemical methods for the substitution of fluorine on the this compound core are less commonly documented in the provided literature. The prevalent methods rely on thermal activation to facilitate the displacement of the fluoride with various nucleophiles. google.comresearchgate.net

Synthesis of Polycyclic Quinoline Systems via Intramolecular Cyclization

Derivatives of this compound can serve as precursors for the synthesis of more complex, polycyclic quinoline systems. This is achieved through intramolecular cyclization reactions, where a functional group suitably positioned on a side chain reacts with a position on the quinoline core to form a new ring.

One general strategy involves the introduction of a side chain that can undergo cyclization. For instance, malonic benzylidene derivatives can be cyclized by refluxing in a high-boiling solvent like dimethylformamide (DMF) to yield tricyclic quinoline structures. This process involves a proposed mechanism including the formation of a mesomeric form, a google.comresearchgate.net sigmatropic hydrogen migration, and subsequent cyclization of the resulting bipolar intermediate. By applying this principle, a suitably substituted derivative of this compound could be designed to undergo intramolecular cyclization, leading to novel fused heterocyclic systems.

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The introduction of chirality into drug molecules can have a profound impact on their pharmacological properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For derivatives of this compound, chirality can be introduced, for example, by using chiral substituents at the N-1 position or on the C-7 side chain.

Methodologies such as the Petasis reaction, combined with classical cyclization techniques like the Pomeranz–Fritsch–Bobbitt cyclization, offer pathways to chiral tetrahydroisoquinoline-1-carboxylic acids, and similar principles can be applied to the quinoline scaffold. mdpi.comnih.govnih.gov This approach might involve using a chiral amine in a multi-component reaction to establish a stereocenter, which then directs the stereochemical outcome of subsequent transformations. nih.gov The development of asymmetric synthesis routes is crucial for accessing optically pure quinoline derivatives, which may exhibit improved efficacy and reduced side effects. rsc.org

Novel Synthetic Routes and Expedient Methodologies for this compound Analogs

The ongoing demand for new therapeutic agents drives the search for novel and more efficient synthetic routes to quinoline-3-carboxylic acid analogs. Research focuses on developing methods that are more step-economical, use less hazardous reagents, and allow for greater structural diversity.

Integration of Organometallic Coupling Reactions (e.g., Stille Arylation)

Organometallic cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto aromatic and heterocyclic scaffolds. Among these, palladium-catalyzed reactions such as the Stille, Suzuki-Miyaura, and Heck reactions have been widely applied to the synthesis and modification of quinoline derivatives. nih.govresearchgate.netscielo.br

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, typically an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.org This reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org

The general catalytic cycle of the Stille reaction proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.org

While specific examples of Stille arylation on the this compound core are not extensively documented in readily available literature, the principle is broadly applicable. For instance, a bromo- or iodo-substituted quinoline could serve as the electrophile for coupling with various aryl-, heteroaryl-, or vinyl-stannanes to introduce new substituents at specific positions on the quinoline ring. The versatility of palladium-catalyzed coupling is demonstrated by the successful use of related Suzuki and Heck reactions in synthesizing various quinolone derivatives, such as E-styryl quinolones and 3-substituted-4-quinolones, highlighting the potential for these methods in creating diverse chemical libraries. nih.govmdpi.com

| Component | Role | Example |

|---|---|---|

| Organic Electrophile | Provides one of the coupling partners (R¹) | Aryl/Vinyl Halide (e.g., Bromoquinoline) or Triflate |

| Organostannane | Provides the second coupling partner (R²) | Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃ |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Ligand | Stabilizes the catalyst and influences reactivity | Triphenylphosphine (PPh₃), Tri(2-furyl)phosphine |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF, DMF |

Direct O-Difluoromethylation of Carboxylic Acids

The introduction of fluorinated groups is a key strategy in drug design. The difluoromethyl group (CF₂H) has gained significant attention as it can act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl, thiol, or methyl groups. Direct O-difluoromethylation transforms a carboxylic acid into a difluoromethyl ester (R-COOCF₂H), which can alter the compound's physicochemical and biological properties.

Several methods for the direct O-difluoromethylation of carboxylic acids have been developed. One notable protocol involves the use of a difluorinated phosphorus ylide. In this approach, the carboxylic acid is first converted to a more reactive acyl chloride, typically by treatment with oxalyl chloride. The in situ generated acyl chloride then reacts with a difluorinated phosphorus ylide, such as Ph₃P=CF₂, to form the difluoromethylated product.

Another approach utilizes reagents like 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the presence of an alkali metal salt of the carboxylic acid. More recent advancements include one-pot procedures using commercially available reagents like TMSCF₂Br (bromotrifluoromethylsilane) in an aqueous system under ambient conditions. These methods provide efficient routes to difluoromethyl esters from various benzoic acid derivatives and can be applied to heterocyclic carboxylic acids as well.

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| Difluorinated Phosphorus Ylide (Ph₃P=CF₂) | Reacts with an acyl chloride intermediate derived from the carboxylic acid. | Carboxylic acid is converted to acyl chloride (e.g., with oxalyl chloride), then reacted with the ylide. |

| 2,2-difluoro-2-(fluorosulfonyl)acetic acid | Reacts with alkali metal salts of carboxylic acids. | Treatment of alkali metal carboxylates in MeCN at 20°C. |

| TMSCF₂Br / KOH | A one-pot, two-step method using bromotrifluoromethylsilane. | Stirring the carboxylic acid with KOH in aqueous acetonitrile, followed by addition of TMSCF₂Br. |

Advanced Spectroscopic Characterization and Structural Elucidation of 6,7 Difluoroquinoline 3 Carboxylic Acid and Analogs

Spectroscopic Analysis Methodologies

The characterization of 6,7-Difluoroquinoline-3-carboxylic acid and its analogs relies on a combination of spectroscopic methods. Each technique offers unique information, and together they allow for an unambiguous structural assignment. NMR spectroscopy is paramount for mapping the carbon-hydrogen framework and probing the environment of the fluorine substituents, while IR spectroscopy serves to identify the key functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms, the electronic environment of specific nuclei, and the spatial relationships between atoms. For fluorinated quinoline (B57606) derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques, is required for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the quinoline ring system, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the nature and position of substituents.

For an analog, 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals. rsc.org The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, often around 14.74 ppm. rsc.orglibretexts.org The protons on the quinoline core appear in the aromatic region. The H-2 proton, adjacent to the nitrogen and the carboxylic acid, is significantly deshielded and typically resonates as a singlet around 8.77 ppm. rsc.org The H-5 and H-8 protons are influenced by the fluorine substituents and their coupling with both each other and the fluorine atoms results in complex splitting patterns. For instance, the H-8 proton may appear as a doublet of doublets around 8.39 ppm, and the H-5 proton can be observed around 8.20-8.34 ppm. rsc.org The signals for the cyclopropyl (B3062369) group protons appear in the upfield region, typically between 1.21 and 3.86 ppm, with their characteristic multiplicities. rsc.org

Table 1: Representative ¹H NMR Data for 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO-d₆ rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | 14.74 | s (broad) |

| H-2 | 8.77 | s |

| H-8 | 8.39 | dd |

| H-5 | 8.20 - 8.34 | m |

| N-CH (cyclopropyl) | 3.76 - 3.86 | m |

| CH₂ (cyclopropyl) | 1.21 - 1.33 | m |

s = singlet, dd = doublet of doublets, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In the ¹³C NMR spectrum of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the carbonyl carbons of the carboxylic acid and the C-4 ketone are observed at the downfield end of the spectrum, with typical shifts around 165.89 ppm and 177.15 ppm, respectively. rsc.orgpressbooks.pub The carbon atoms directly bonded to fluorine (C-6 and C-7) exhibit large C-F coupling constants and their chemical shifts are significantly influenced by the high electronegativity of fluorine. rsc.org The remaining aromatic and quinoline carbons resonate between approximately 107 and 150 ppm. rsc.org The carbons of the cyclopropyl group are found in the upfield region of the spectrum, with the methine carbon appearing around 37.10 ppm and the methylene (B1212753) carbons at approximately 8.04 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO-d₆ rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C=O) | 177.15 |

| C-3' (COOH) | 165.89 |

| C-6/C-7 | ~150 (complex, C-F coupling) |

| C-4a/C-8a | ~139 (complex) |

| C-2 | ~123 |

| C-5/C-8 | ~113-107 (complex) |

| C-3 | 108.86 |

| N-CH (cyclopropyl) | 37.10 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org Furthermore, the chemical shift range for ¹⁹F is much wider than for ¹H, making it extremely sensitive to subtle changes in the local electronic environment. nih.govbiophysics.org

In the context of this compound, ¹⁹F NMR is invaluable. It can confirm the presence and number of fluorine atoms in the molecule. The two fluorine atoms at the C-6 and C-7 positions would be expected to show distinct signals due to their different chemical environments. These signals would likely appear as complex multiplets due to coupling with each other (F-F coupling) and with adjacent aromatic protons (H-F coupling). wikipedia.org The precise chemical shifts and coupling constants provide definitive proof of the fluorine substitution pattern on the quinoline ring. This technique is crucial for distinguishing between isomers and confirming the successful synthesis of the target compound. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D ¹H and ¹³C spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the quinoline ring, such as H-5 and H-8, helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. magritek.com This is a powerful tool for assigning carbon signals based on the already assigned proton spectrum. For example, the proton signal for H-2 would show a correlation to the C-2 carbon signal, and the H-5 proton would correlate to the C-5 carbon. sdsu.edu

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a spectral editing technique that provides information about the number of protons attached to each carbon atom. uvic.ca In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (those with no attached protons), like C-3, C-4, C-4a, C-6, C-7, and C-8a, are absent. uvic.casc.edu This information, combined with the standard ¹³C NMR spectrum, allows for the definitive identification of each type of carbon atom in the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid functional group gives rise to two particularly prominent features:

A very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups. orgchemboulder.com

An intense C=O (carbonyl) stretching band, expected between 1760-1690 cm⁻¹. libretexts.orgvscht.cz

Other significant absorptions would include:

C=C and C=N stretching vibrations from the aromatic quinoline ring system, which typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

C-O stretching and O-H bending vibrations associated with the carboxylic acid group, found in the 1440-1210 cm⁻¹ region. orgchemboulder.com

C-F stretching vibrations, which are typically strong and occur in the 1350-1000 cm⁻¹ range.

C-H stretching from the aromatic ring, usually observed just above 3000 cm⁻¹. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H stretch | Aromatic | ~3100 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1760 - 1690 | Strong |

| C=C / C=N stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| O-H bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Under typical soft ionization conditions, such as electrospray ionization (ESI), the compound is expected to produce a prominent pseudomolecular ion, [M+H]⁺.

The fragmentation pattern of quinolone carboxylic acids is influenced by the core structure and its functional groups. nih.gov For this compound, the primary fragmentation pathways would likely involve the carboxylic acid group and the stable quinoline ring system. Common fragmentation patterns for carboxylic acids include the loss of small neutral molecules. libretexts.orgmiamioh.edu Key fragmentation events anticipated for this compound include:

Decarboxylation: The loss of a carboxyl group (–COOH) as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

Loss of Water: A characteristic fragmentation for quinolones is the loss of a water molecule (H₂O, 18 Da) from the [M+H]⁺ ion. nih.gov

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO, 28 Da) following water elimination is also frequently observed in the mass spectra of quinolone antibiotics. nih.gov

The fragmentation of the quinoline ring itself is less common due to its aromatic stability. However, cleavage can be initiated by the substituents. The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF. The analysis of these characteristic fragment ions provides a definitive fingerprint for the structural confirmation of the molecule. nih.gov

| Proposed Fragment Ion | Neutral Loss | Description |

|---|---|---|

| [M+H]⁺ | - | Protonated molecular ion. |

| [M+H-H₂O]⁺ | H₂O (18 Da) | Loss of a water molecule. nih.gov |

| [M+H-CO₂]⁺ | CO₂ (44 Da) | Decarboxylation of the carboxylic acid group. |

| [M+H-HCOOH]⁺ | HCOOH (46 Da) | Loss of the entire carboxylic acid group. libretexts.org |

| [M+H-H₂O-CO]⁺ | H₂O + CO (46 Da) | Sequential loss of water and carbon monoxide. nih.gov |

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic absorption and emission (fluorescence) spectroscopy are employed to characterize the photophysical properties of this compound, which arise from its conjugated aromatic system. Fluoroquinolones as a class are known for their intrinsic fluorescence properties. nih.govscu.edu.au

The electronic absorption spectrum, typically measured in a solvent like methanol (B129727) or in aqueous solution, is expected to show distinct bands in the ultraviolet (UV) region. These absorption bands correspond to π-π* electronic transitions within the quinoline chromophore. For analogous fluoroquinolone compounds, characteristic absorption maxima are generally observed in the range of 270–340 nm. nih.gov

Upon excitation with UV light at a wavelength corresponding to an absorption maximum, the molecule is expected to exhibit fluorescence. The emission spectrum would typically show a broad band at a longer wavelength than the excitation wavelength (a phenomenon known as the Stokes shift). For similar fluoroquinolones, emission maxima are often recorded in the 400–500 nm range. scu.edu.aunih.gov The photophysical properties, including the quantum yield of fluorescence and the fluorescence lifetime, are sensitive to the molecular environment, such as solvent polarity and pH. rsc.org

| Spectroscopic Parameter | Typical Wavelength Range (nm) | Electronic Transition |

|---|---|---|

| Absorption Maximum (λabs) | 270 - 340 | π → π* |

| Emission Maximum (λem) | 400 - 500 | Fluorescence from S₁ state |

Circular Dichroism Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The molecule this compound is itself achiral and therefore will not produce a CD signal.

However, CD spectroscopy becomes highly relevant for the analysis of chiral derivatives or analogs of this compound. When a chiral center is introduced into a quinoline-based structure, for instance, by attaching an enantiomerically pure amine or other chiral substituent, the resulting molecule can exhibit a distinct CD spectrum. uni-muenchen.de

X-ray Crystallography for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown, often through slow evaporation of a suitable solvent. researchgate.netnih.gov

The experimental process involves mounting the single crystal on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is recorded on a detector. researchgate.net The intensities and positions of the thousands of reflections collected are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined, leading to a complete solution of the molecular structure with high precision. mdpi.com For analogous fluoroquinolone compounds, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve the quality of the final structure. researchgate.net

Analysis of Molecular and Crystal Structures

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of both the individual molecular structure and the extended crystal packing. mdpi.com

Molecular Structure: The analysis provides precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. It confirms the planarity of the quinoline ring system and reveals the conformation of the carboxylic acid group relative to the ring. For many fluoroquinolone antibiotics, the crystal structure reveals a zwitterionic form, where the carboxylic acid is deprotonated (–COO⁻) and a nitrogen atom elsewhere in the molecule (if present, as in analogs with a piperazine (B1678402) ring) is protonated. researchgate.net

Crystal Structure: The analysis also elucidates how the molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that stabilize the crystal packing. researchgate.net Key interactions frequently observed in the crystal structures of quinolone carboxylic acid derivatives include:

Hydrogen Bonding: Strong hydrogen bonds are expected, particularly involving the carboxylic acid groups, which may form dimers or extended chains.

π-π Stacking: The planar aromatic quinoline rings often engage in π-π stacking interactions, where the rings are arranged in parallel, offset, or T-shaped orientations. researchgate.net

Halogen Bonding: Interactions involving the fluorine atoms may also play a role in the crystal packing.

These non-covalent interactions are fundamental to understanding the solid-state properties of the compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Molecules per Unit Cell (Z) | Variable (e.g., 4, 8) |

| Key Intermolecular Interactions | Hydrogen bonds, π-π stacking |

Mechanistic Investigations of Chemical Transformations Involving 6,7 Difluoroquinoline 3 Carboxylic Acid

Photochemical Reactivity Mechanisms

The absorption of ultraviolet light by 6,7-Difluoroquinoline-3-carboxylic acid initiates a cascade of photophysical and photochemical events. The mechanistic understanding of these processes is crucial for predicting reaction outcomes and designing novel applications in photochemistry.

Upon photoexcitation, molecules are promoted to a higher electronic state, such as the first excited singlet state (S₁). From this state, they can return to the ground state (S₀) through several deactivation pathways, including fluorescence (radiative decay) or non-radiative decay processes like internal conversion and intersystem crossing (ISC) to a triplet state (T₁). nih.govnih.gov The specific pathways and their efficiencies are dictated by the molecule's structure and its environment.

For quinoline (B57606) derivatives, the excited-state dynamics can be complex. researchgate.net Following initial excitation to a bright (strongly absorbing) state, the molecule can undergo rapid relaxation to lower-energy excited states. nih.gov Deactivation can then proceed through conical intersections, which are points of degeneracy between potential energy surfaces that facilitate ultra-fast, non-radiative transitions back to the ground state. nih.gov Alternatively, intersystem crossing can populate the triplet manifold, leading to different photochemical reactions, such as those involving diradical intermediates. nih.gov The presence of the fluorine atoms and the carboxylic acid group on the quinoline scaffold influences the energies of the excited states and the probabilities of the various deactivation channels.

Table 1: Potential Excited-State Deactivation Pathways

| Pathway | Description | Intermediate State(s) | Subsequent Events |

| Fluorescence | Radiative decay from the lowest excited singlet state back to the ground state. | S₁ | Emission of a photon. |

| Internal Conversion (IC) | Non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀). | S₁, vibrational hot S₀ | Heat dissipation to the solvent. |

| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). nih.gov | S₁, T₁ | Phosphorescence or triplet-state reactivity. |

| Photochemical Reaction | The excited state undergoes a chemical transformation, such as bond cleavage or cycloaddition. | S₁ or T₁ | Formation of photoproducts. |

Mechanistic Studies of Non-Photochemical Transformations

Beyond its photochemical behavior, this compound can undergo various ground-state thermal reactions, particularly nucleophilic substitutions.

The structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon of the carboxylic acid group and the fluorinated aromatic ring.

Nucleophilic Acyl Substitution: The carboxylic acid group can be converted into more reactive derivatives (e.g., acid chlorides or esters) to facilitate nucleophilic acyl substitution. pressbooks.pubyoutube.com The direct reaction of a carboxylic acid with a nucleophile like an amine is often difficult because the basic amine deprotonates the acid to form an unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (DCC) are used. The mechanism involves the activation of the carboxylic acid's hydroxyl group into a good leaving group by DCC, allowing the amine to attack the carbonyl carbon to form a tetrahedral intermediate, which then collapses to the amide product. libretexts.orglibretexts.org

Aromatic Nucleophilic Substitution (SNAr): The fluorine atoms at the C6 and C7 positions of the quinoline ring are susceptible to displacement by strong nucleophiles. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group activates the ring toward nucleophilic attack. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. dalalinstitute.com

Addition: The nucleophile attacks the carbon atom bearing a fluorine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. dalalinstitute.com The high electronegativity of fluorine makes it a good leaving group in this context, facilitating the substitution process.

Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). For heteroaromatic carboxylic acids like this compound, the mechanism is heavily influenced by the electronic properties of the heterocyclic ring and the reaction conditions. The presence of the quinoline nitrogen atom allows for unique mechanistic pathways compared to simple aromatic carboxylic acids.

One plausible mechanism involves the formation of a zwitterion. The nitrogen atom of the quinoline ring can be protonated while the carboxylic acid group is deprotonated, leading to an intramolecular salt. Upon heating, this zwitterionic intermediate can undergo decarboxylation to form a highly reactive ylide (a species with adjacent positive and negative charges). This ylide is then rapidly protonated by a proton source in the reaction medium to yield 6,7-difluoroquinoline. This pathway is common for pyridinecarboxylic acids and is favored in aqueous or polar solvents where the zwitterion is stabilized cdnsciencepub.com.

Alternatively, under basic conditions or in high-boiling coordinating solvents like quinoline itself, the reaction may proceed through the carboxylate anion researchgate.net. The anion loses CO₂ to form a 6,7-difluoroquinolyl-3-carbanion. The stability of this carbanion intermediate is a critical factor. The electron-withdrawing effects of the two fluorine atoms and the quinoline ring system can help to stabilize the negative charge on the C-3 carbon. Subsequent protonation of this carbanion yields the final decarboxylated product.

The general mechanisms are summarized below:

| Proposed Mechanism | Key Intermediate | Influencing Factors |

| Zwitterionic Pathway | Ylide | Polar solvents, pH |

| Anionic Pathway | Carbanion | Basic conditions, high temperature |

It is important to note that for many aromatic acids, the cation (protonated on both the nitrogen and carboxyl group) does not readily decarboxylate cdnsciencepub.com. The rate of decarboxylation is often highest at an intermediate pH where the concentration of the reactive isoelectric species (zwitterion or neutral acid) is maximized cdnsciencepub.com.

Catalytic Reaction Mechanisms (e.g., Ni-catalyzed processes, oxidative decarboxylative coupling)

Carboxylic acids are increasingly used as versatile, stable, and readily available coupling partners in modern organic synthesis through catalytic decarboxylative reactions. nih.govresearchgate.netwikipedia.org These methods provide a green alternative to traditional cross-coupling reactions that often require pre-functionalized organometallic reagents. wikipedia.orgnih.gov this compound can serve as a precursor to a 6,7-difluoroquinol-3-yl moiety in various C-C and C-heteroatom bond-forming reactions.

Ni-Catalyzed Decarboxylative Coupling

Nickel-catalyzed processes have emerged as powerful tools for decarboxylative cross-coupling. researchgate.netnih.gov A plausible catalytic cycle for the coupling of this compound with an aryl halide (Ar-X) is initiated by the oxidative addition of the aryl halide to a Ni(0) complex to form a Ni(II) intermediate, Ar-Ni(II)-X. In parallel, the carboxylic acid reacts with a base to form a carboxylate salt. This salt can then undergo a ligand exchange with the Ni(II) complex. The crucial step is the subsequent decarboxylation of the Ni(II)-carboxylate species, which generates a [Ar-Ni(II)-(quinolyl)] intermediate. Finally, reductive elimination from this intermediate yields the 3-aryl-6,7-difluoroquinoline product and regenerates the active Ni(0) catalyst. This type of mechanism has been proposed for the coupling of perfluorobenzoates with aryl halides. nih.gov

Oxidative Decarboxylative Coupling

Oxidative decarboxylative coupling typically involves the use of an oxidant to facilitate the reaction, often proceeding through a radical mechanism. acs.org In this pathway, the carboxylate of this compound is oxidized (e.g., by a high-valent metal species or via photoredox catalysis) to form a carboxyl radical. This radical species is unstable and rapidly extrudes CO₂ to generate a 6,7-difluoroquinol-3-yl radical. This aryl radical can then be trapped by a coupling partner, such as an arene or an alkene, to form the new C-C bond. This strategy is particularly useful for C-H functionalization reactions. The combination of photocatalysis with nickel catalysis has proven effective for the decarboxylative coupling of fluoroalkyl carboxylic acids. nih.gov

A summary of representative catalytic systems for decarboxylative coupling of related heterocyclic acids is presented below.

| Heterocyclic Acid | Catalyst/Reagent | Coupling Partner | Product Type |

| Quinolin-4(1H)-one-3-carboxylic acid | PdBr₂ / Ag₂CO₃ | (Hetero)aryl Halides | 3-(Hetero)aryl-4-quinolinones nih.govacs.org |

| Perfluorobenzoic acids | Ni(cod)₂ / PCy₃ | Aryl Halides/Sulfonates | Polyfluorinated biaryls nih.gov |

| α-CF₃ Carboxylic Acids | Ce/Ni dual catalyst (Photoredox) | Aryl Halides | α-CF₃ arylated compounds nih.gov |

| Aliphatic Carboxylic Acids | FeCl₃ / Ni(NO₃)₂ (Photoredox) | Aryl Iodides | Arylated alkanes chemrxiv.orgchemrxiv.org |

Regioselectivity Determinants in Substitution Reactions

The 6,7-difluoroquinoline scaffold features two fluorine atoms on the benzene (B151609) ring, which are potential leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The regioselectivity of such substitutions—whether a nucleophile attacks at the C-6 or C-7 position—is determined by the relative stability of the anionic σ-complex (Meisenheimer complex) intermediates formed during the reaction. researchgate.net

The SₙAr mechanism is a two-step process:

Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This is typically the rate-determining step. youtube.com

Elimination: The leaving group (in this case, a fluoride (B91410) ion) departs, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is the key determinant of regioselectivity. The negative charge in the intermediate is stabilized by electron-withdrawing groups. In this compound, the key electron-withdrawing features are the quinoline nitrogen, the second fluorine atom, and the carboxylic acid group.

Attack at C-6: When a nucleophile attacks the C-6 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the C-7 fluorine atom (via inductive effect) and throughout the quinoline ring system, including towards the electron-deficient pyridine part of the molecule.

Attack at C-7: Similarly, attack at C-7 generates a negative charge that is stabilized by the C-6 fluorine atom and the ring system.

To predict the outcome, one must assess which intermediate is more stable. The electron-withdrawing power of the quinoline nitrogen is transmitted more effectively to certain positions. The position para to the ring-fusion nitrogen (C-7) and the position ortho to it (C-8, not substituted with F) are significantly activated. The C-6 position is meta to the nitrogen's influence in the benzene ring. Therefore, attack at C-7 is often favored as the resulting negative charge can be more effectively delocalized and stabilized by the pyridine ring. The relative stability of the intermediates dictates the major product formed.

| Position of Attack | Key Stabilizing Factors | Predicted Outcome |

| C-6 | Inductive effect from C-7 fluorine; Delocalization into quinoline ring. | Minor Product |

| C-7 | Inductive effect from C-6 fluorine; More effective resonance stabilization by the electron-deficient pyridine ring. | Major Product |

This analysis suggests that nucleophilic aromatic substitution on this compound would likely occur preferentially at the C-7 position.

Computational and Theoretical Chemistry Studies of 6,7 Difluoroquinoline 3 Carboxylic Acid

Quantum-Chemical Calculations in Reaction Pathway Analysis

Quantum-chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and calculating activation energies. For 6,7-Difluoroquinoline-3-carboxylic acid, such studies could analyze its synthesis pathways or its potential reactions with biological targets. Computational methods like DFT are often used to model these reaction coordinates. nih.gov A detailed analysis would provide insights into the kinetics and thermodynamics of the reactions involving this molecule. Despite the utility of this approach, no specific research articles detailing reaction pathway analysis for this compound were found.

In Silico Modeling for Physicochemical Parameter Prediction (e.g., pKa values)

In silico (computational) methods are widely used to predict the physicochemical properties of molecules, thereby reducing the need for extensive experimental work. The acid dissociation constant (pKa) is a critical parameter for any carboxylic acid, as it influences solubility, absorption, and biological activity.

Various computational models exist for pKa prediction:

DFT-based methods: These calculations determine the Gibbs free energy change of the deprotonation reaction in a solvent, often modeled using a polarized continuum model (PCM). kyushu-u.ac.jp Different functionals and basis sets can be employed to achieve high accuracy. rdd.edu.iqtorvergata.it

Quantitative Structure-Property Relationship (QSPR): These are empirical models that correlate structural or electronic descriptors with experimental pKa values to build a predictive equation. researchgate.net

Machine Learning: Modern approaches use machine learning algorithms, trained on large datasets of known pKa values, to predict the pKa of new compounds with increasing accuracy. chemrxiv.org

While these methods are frequently applied to carboxylic acids, a specific study reporting the predicted or calculated pKa value for this compound is not present in the available scientific literature.

Chemical Applications and Derivatization for Advanced Reagents and Chemical Research

Development as Fluorescence Enhancement Reagents for Amino Compounds

The quinolone structure is inherently fluorescent, a property that can be harnessed for developing sensitive analytical reagents. A notable derivative, 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid (FMQC), has been specifically designed as a fluorescence enhancement-type derivatizing reagent for amino compounds. nih.gov

FMQC itself exhibits weak fluorescence, but upon reaction with primary aliphatic amines, it forms highly fluorescent derivatives. This reaction offers a significant advantage in analytical chemistry: it allows for the simple and highly sensitive determination of amino compounds without the need to remove excess unreacted reagent. nih.gov The derivatives are not only strongly fluorescent but also possess high photo- and thermo-stabilities. nih.gov

The enhancement of fluorescence is substantial, with the quantum efficiencies of the derivatized products being 12 to 159 times higher than that of the original FMQC reagent in various media. nih.gov Furthermore, the reaction induces a red-shift in both the absorption and fluorescence emission wavelengths of the products compared to the reagent. nih.gov This clear spectral separation between the reagent and the product is crucial for minimizing background signal and enhancing detection sensitivity in methods like high-performance liquid chromatography (HPLC) and spectrofluorometry. nih.gov

Table 1: Fluorescence Quantum Efficiencies of FMQC and its Amine Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Solvent | Fluorescence Quantum Efficiency (Φ) | Enhancement Factor |

|---|---|---|---|

| FMQC | Acetonitrile | 0.003 | - |

| FMQC-propylamine | Acetonitrile | 0.477 | 159x |

| FMQC-diethylamine | Acetonitrile | 0.402 | 134x |

| FMQC-morpholine | Acetonitrile | 0.381 | 127x |

| FMQC | Water | 0.002 | - |

| FMQC-propylamine | Water | 0.024 | 12x |

Utility in Photoaffinity Labeling Techniques

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions, such as those between a drug and its protein target. nih.govnih.gov The method relies on a probe molecule that contains a photoreactive group. Upon irradiation with light, this group forms a highly reactive intermediate that covalently binds to nearby molecules, thus "labeling" the interacting partner. nih.govnih.gov

While 6,7-difluoroquinoline-3-carboxylic acid itself is not a classical photoaffinity label, the fluoroquinolone core possesses inherent photoreactivity. nih.govrsc.org This property, which is responsible for the phototoxicity observed with some fluoroquinolone antibiotics, stems from the molecule's ability to absorb UV light and subsequently undergo chemical reactions. nih.govrsc.org This intrinsic photoreactivity suggests the potential for developing derivatives of this compound for PAL applications.

The development of quinolone derivatives with cross-linking groups suitable for covalent attachment to biomolecules has been explored. nih.govresearchgate.netresearchwithrutgers.com By incorporating a known photoactivatable moiety (such as an azide (B81097) or diazirine group) onto the quinolone scaffold, it is conceivable to create potent photoaffinity probes. Such a probe would combine the specific binding properties conferred by the quinolone structure with the ability to form a covalent bond upon photoactivation, enabling the permanent capture and subsequent identification of its biological targets.

Precursor Chemistry for Structurally Complex Molecules

This compound is a pivotal starting material in the synthesis of numerous structurally complex molecules, most notably in the field of medicinal chemistry. nih.gov It serves as a key building block for the construction of a vast library of fluoroquinolone antibiotics. nih.gov The synthetic versatility of this precursor lies in the reactivity of the fluorine atom at the C-7 position, which is susceptible to nucleophilic aromatic substitution.

This reactivity allows for the introduction of a wide variety of substituents, particularly nitrogen-based heterocycles like piperazine (B1678402) and its derivatives. This specific structural modification is a cornerstone of fluoroquinolone development and has led to the creation of many clinically important antibacterial agents. nih.govnih.gov For example, the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine is a key step in the synthesis of the widely used antibiotic, Ciprofloxacin.

Furthermore, the core structure can be elaborated in other positions. For instance, reactions can be carried out to produce N-carboxymethyl derivatives, leading to dicarboxylic acid quinolones with modified biological activity profiles. researchgate.net The ability to systematically and efficiently modify the this compound core has made it an indispensable precursor for generating diverse and complex molecules for drug discovery and chemical biology. nih.gov

Table 2: Examples of Complex Molecules Synthesized from Fluoroquinolone Precursors This table is interactive. Users can sort the data by clicking on the column headers.

| Precursor | Reagent | Resulting Complex Molecule Class | Example |

|---|---|---|---|

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Piperazine | 7-Piperazinyl-fluoroquinolones | Ciprofloxacin |

| 1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | N-methylpiperazine | 7-Piperazinyl-fluoroquinolones | Norfloxacin |

| Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-quinoline-3-carboxylic acid | Ethyl bromoacetate | N-Carboxymethyl-quinolones | Dicarboxylic Acid Quinolones |

| 1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 2,5-Dioxopiperazine | 7-(Substituted piperazin-1-yl)quinolones | Antimicrobial Agents |

Role as Synthons in Organic Synthesis

In the logic of organic synthesis, the concept of retrosynthesis is used to deconstruct a complex target molecule into simpler, readily available starting materials. amazonaws.com This process involves breaking bonds to generate idealized fragments called "synthons." youtube.com A synthon represents a potential reactive species, and for each synthon, there is a corresponding "synthetic equivalent," which is the actual chemical reagent used in the laboratory. amazonaws.com

Within this framework, this compound and its derivatives serve as critical synthons for the construction of a wide array of functionalized quinolones. Specifically, the quinolone core acts as an electrophilic aromatic synthon. In the retrosynthesis of a molecule like Ciprofloxacin, the bond between the C-7 of the quinolone ring and the piperazine nitrogen is disconnected. This disconnection yields two synthons: a nucleophilic piperazine anion and an electrophilic quinolone cation with a positive charge at the C-7 position.

The practical synthetic equivalent for this electrophilic quinolone synthon is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. The electron-withdrawing nature of the fluorine atom at C-7 makes this position highly activated towards attack by nucleophiles, such as the secondary amine of piperazine. This predictable and efficient reaction pathway solidifies the role of this compound as a foundational synthon in the strategic planning and execution of complex organic syntheses. mdpi.com

Applications in Catalysis and Reaction Development

While this compound is not typically used as a catalyst itself, it plays a significant role in the development of novel catalytic systems and reactions, particularly in the context of medicinal chemistry. Quinolone carboxylic acids are well-known chelating agents for metal ions, utilizing the carbonyl oxygen at C-4 and an oxygen of the carboxylate group at C-3. ajgreenchem.comresearchgate.net This ability to act as a bidentate ligand allows them to form stable metal complexes, a foundational aspect of coordination chemistry and catalysis. nih.gov

A modern application of this principle is in the design of "catalytic antibiotics." In this approach, a fluoroquinolone molecule (derived from the parent carboxylic acid) is conjugated to a metal-nuclease complex, such as a copper(II)-cyclen or copper(II)-TACN moiety. nih.govnih.gov The fluoroquinolone component acts as a high-affinity guiding module, delivering the catalytically active metal complex to its biological target, the bacterial DNA gyrase. Once localized, the metal complex catalytically cleaves the bacterial DNA, offering a novel mechanism to combat antimicrobial resistance. nih.govnih.govresearchgate.net

Conversely, the synthesis of fluoroquinolone derivatives has itself been the subject of reaction development. Researchers have employed novel catalysts to improve the efficiency and environmental footprint of these syntheses. For example, a giant-ball nanoporous isopolyoxomolybdate has been used as a highly effective and recyclable heterogeneous catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in water, providing a green chemistry approach to these important molecules. jmcs.org.mxscielo.org.mx

Structure Reactivity Relationships in 6,7 Difluoroquinoline 3 Carboxylic Acid Derivatives

Impact of Fluorine Substitution Pattern on Chemical Reactivity and Stability

The introduction of fluorine atoms into organic molecules can lead to significant changes in their physical and chemical properties, including lipophilicity, water solubility, and metabolic stability. nih.gov In the 6,7-difluoroquinoline-3-carboxylic acid framework, the two fluorine atoms on the benzene (B151609) ring exert a powerful influence primarily through their strong electron-withdrawing inductive effects.

Fluorine's high electronegativity and small atomic radius cause a substantial decrease in electron density on the carbocyclic ring of the quinoline (B57606) system. nih.gov This electron deficiency has several important consequences:

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms, particularly the one at the C-7 position, makes this site highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of the synthesis of many fluoroquinolone derivatives, where the C-7 fluorine is displaced by various nucleophiles, most commonly cyclic amines like piperazine (B1678402). scielo.org.mx

Modulation of Acidity: The electron-withdrawing effect of the fluorine atoms is transmitted through the ring system to the 3-carboxylic acid group, increasing its acidity (lowering its pKa) compared to non-fluorinated analogs. This affects the ionization state of the molecule under physiological conditions.

The specific substitution pattern is crucial. While the 6,7-difluoro pattern is common, studies on other isomers, such as 5,7-difluoroquinoline, show that the precise arrangement of fluorine atoms alters the molecule's energy levels and electronic properties due to differences in conjugation with the nitrogen atom. researchgate.net The 6,7-difluoro arrangement provides a unique electronic landscape that has proven effective for creating a wide range of derivatives.

Influence of Substituents at C-1, C-5, C-7, and C-8 Positions on Chemical Behavior and Synthetic Outcomes

C-1 Position (Nitrogen): The nitrogen atom of the quinoline ring is a key site for substitution. Alkyl groups, such as ethyl or cyclopropyl (B3062369), are commonly introduced at this position. scielo.org.mxnih.gov The N-1 substituent is critical as it can influence the steric environment around the 3-carboxylic acid and 4-oxo groups, affecting how the molecule interacts with other reagents or biological targets. The synthesis often involves N-alkylation of the quinolone ring as a crucial step in building complex derivatives. researchgate.net

C-7 Position: As previously noted, the C-7 position is the most common site for synthetic modification due to its activation by the adjacent fluorine at C-6. The reaction involves the nucleophilic displacement of the fluorine or another halogen (like chlorine) at this position. scielo.org.mx A wide variety of cyclic amines (e.g., piperazine, pyrrolidine (B122466) derivatives) are introduced here, significantly altering the molecule's polarity, size, and basicity. nih.govresearchgate.net The choice of the C-7 substituent is a primary determinant of the synthetic outcome and the properties of the final product.

C-8 Position: The C-8 position can also be substituted to modulate the electronic properties of the ring system. The introduction of an electron-donating group, such as a methoxy (B1213986) (-OCH3) group, can counteract some of the electron-withdrawing effects of the fluorine atoms. researchgate.net Conversely, installing a potent electron-withdrawing group, like a nitro (-NO2) group, further decreases the electron density of the ring system, which can influence the reactivity of other positions. nih.gov

The following table summarizes the influence of substituents at these key positions.

| Position | Common Substituents | Influence on Chemical Behavior and Synthetic Outcomes | Example References |

|---|---|---|---|

| C-1 (N-1) | Ethyl, Cyclopropyl, Benzyl | Alters steric environment near the carboxylic acid group; essential for many biological activities. N-alkylation is a key synthetic step. | nih.gov, scielo.org.mx |

| C-7 | Piperazine, Pyrrolidine, other cyclic amines | Primary site for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities that modulate polarity, basicity, and molecular size. | researchgate.net, nih.gov, scielo.org.mx |

| C-8 | Methoxy (-OCH3), Nitro (-NO2) | Electronically fine-tunes the quinoline ring system. Methoxy groups are electron-donating, while nitro groups are strongly electron-withdrawing. | researchgate.net, nih.gov |

| C-5 | Various alkyl or aryl groups | Can introduce steric effects that influence molecular conformation and interactions with external reagents or biological targets. | General synthetic strategies |

Conformational Analysis and its Influence on Reaction Profiles

The three-dimensional structure, or conformation, of this compound derivatives is a critical factor that governs their reactivity. Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov The introduction of one or more fluorine atoms can significantly alter the rotational barriers of single bonds and favor specific spatial arrangements, leading to the predominance of a particular conformer. mdpi.com

The Planar Quinolone Ring: The core quinolone ring system is largely planar.

The 3-Carboxylic Acid Group: The orientation of the carboxylic acid group relative to the plane of the quinolone ring is a key conformational feature. Its rotation can be influenced by steric hindrance from adjacent substituents or by intermolecular interactions like hydrogen bonding, especially in the solid state. mdpi.com

Substituents at N-1 and C-7: Bulky substituents, such as a cyclopropyl group at N-1 and a piperazine ring at C-7, introduce significant steric demands. These groups are not planar and will adopt preferred orientations to minimize steric clash. The conformation of the C-7 piperazine ring, for example (e.g., chair or boat conformers and their orientation relative to the quinolone plane), creates a specific 3D shape for the entire molecule.

The resulting conformation has a direct influence on the molecule's reaction profile. For a chemical reaction to occur, reagents must be able to approach the reactive site with the correct orientation. A specific conformation might shield a potential reaction site, rendering it inaccessible and thus unreactive. Conversely, a particular conformation might pre-organize the molecule in a way that facilitates a reaction, lowering the activation energy and increasing the reaction rate. Therefore, understanding the conformational preferences of these derivatives is essential for predicting their chemical behavior and designing effective synthetic routes.

Future Directions and Emerging Research Avenues for 6,7 Difluoroquinoline 3 Carboxylic Acid

Integration with Flow Chemistry Methodologies for Continuous Synthesis

The batch-wise production of 6,7-Difluoroquinoline-3-carboxylic acid and its derivatives, while established, presents inherent limitations in terms of scalability, safety, and process control. The integration of continuous flow chemistry offers a promising alternative, enabling a paradigm shift towards on-demand, automated, and highly efficient synthesis. nih.govresearchgate.netmdpi.com

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach offers several advantages for the synthesis of this compound:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents and exothermic reactions. mdpi.com

Precise Process Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved product quality and consistency. mdpi.com

Rapid Optimization: The steady-state nature of flow reactions allows for rapid screening of reaction conditions, significantly accelerating process optimization.

Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Future research in this area will likely focus on the development of robust and efficient multi-step continuous flow processes for the synthesis of this compound, starting from readily available precursors. This could involve the integration of in-line purification and analysis steps, leading to a fully automated "synthesis-to-product" platform.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Large | Small |

| Heat & Mass Transfer | Often limited | Excellent |

| Safety | Higher risk with hazardous reactions | Inherently safer |

| Process Control | Less precise | Highly precise |

| Scalability | Complex | More straightforward |

Exploration of Novel Catalytic Transformations for Derivatization

The derivatization of the this compound scaffold is crucial for exploring its potential in various applications, including pharmaceuticals and materials science. Future research will increasingly focus on the development and application of novel catalytic transformations to achieve this in a more efficient and selective manner.

Recent advancements in catalysis, particularly in the realm of C-H activation and cross-coupling reactions, offer exciting possibilities for the late-stage functionalization of the quinoline (B57606) core. mdpi.com These methods could allow for the direct introduction of a wide range of functional groups at specific positions on the aromatic ring, bypassing the need for pre-functionalized starting materials.

Furthermore, the exploration of biocatalysis and asymmetric catalysis will be instrumental in the synthesis of chiral derivatives of this compound with high enantiomeric purity. Enzymes, with their exquisite selectivity, can be employed to catalyze specific transformations that are challenging to achieve with traditional chemical methods.

| Catalytic Approach | Potential Application for this compound |

| C-H Activation | Direct functionalization of the quinoline ring system. |

| Cross-Coupling Reactions | Introduction of diverse substituents at various positions. |

| Biocatalysis | Enantioselective synthesis of chiral derivatives. |

| Asymmetric Catalysis | Access to single enantiomers of functionalized analogs. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. Process Analytical Technology (PAT) utilizes in-line and on-line analytical tools to monitor critical process parameters in real-time, providing a wealth of data for process understanding and control. mt.comresearchgate.netrsc.orgamericanpharmaceuticalreview.comyoutube.com

Advanced spectroscopic techniques are at the forefront of this revolution. The integration of probes for Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy directly into the reaction vessel or flow reactor allows for the continuous monitoring of reactant consumption, intermediate formation, and product generation. nih.govresearchgate.netrsc.org

This real-time data is invaluable for:

Kinetic Profiling: Accurately determining reaction rates and identifying rate-limiting steps.

Mechanism Elucidation: Detecting and identifying transient intermediates, providing insights into the reaction pathway.

Process Optimization: Enabling rapid adjustments to reaction conditions to maximize yield and minimize impurities.

Ensuring Process Safety: Monitoring for the accumulation of potentially hazardous intermediates.

Future research will likely involve the development of more sophisticated data analysis and modeling techniques to fully leverage the rich datasets generated by these in situ monitoring tools. acs.org

| Spectroscopic Technique | Information Provided |

| FTIR Spectroscopy | Functional group changes, concentration of reactants and products. |

| Raman Spectroscopy | Molecular vibrations, particularly useful for reactions in aqueous media. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. |

Development of High-Throughput Synthetic Strategies for Analog Libraries

The discovery of new bioactive molecules often relies on the synthesis and screening of large libraries of structurally related compounds. nih.gov High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies for rapidly generating such analog libraries. ualberta.cacombichemistry.com

For this compound, the development of HTS methodologies will enable the rapid exploration of the chemical space around this scaffold. This can be achieved through:

Parallel Synthesis: Performing multiple reactions simultaneously in well-plate formats, allowing for the rapid generation of a diverse set of derivatives. nih.govnih.gov

Automated Synthesis Platforms: Utilizing robotic systems to perform repetitive synthesis and purification steps, increasing efficiency and reproducibility.

Microdroplet Reactions: Employing microfluidic devices to perform reactions in picoliter to nanoliter droplets, enabling massive parallelization and rapid screening of reaction conditions. nih.govnih.gov

The resulting analog libraries can then be screened for a wide range of biological activities, accelerating the identification of lead compounds for drug discovery and other applications. ewadirect.comyoutube.com The integration of HTS with computational modeling and virtual screening can further enhance the efficiency of this process by prioritizing the synthesis of compounds with the highest predicted activity. mdpi.com

| High-Throughput Strategy | Key Advantage |

| Parallel Synthesis | Rapid generation of a diverse set of analogs. |

| Automated Synthesis | Increased efficiency, throughput, and reproducibility. |

| Microdroplet Reactions | Massive parallelization and ultra-fast screening. |

Q & A

Q. How can computational models predict the biological activity of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.